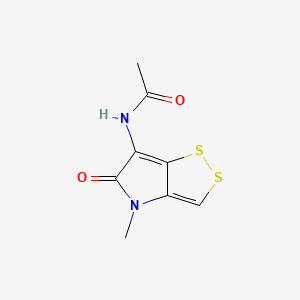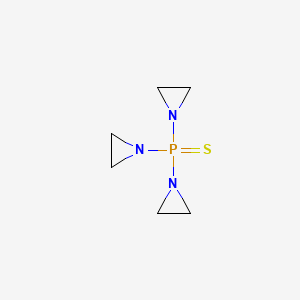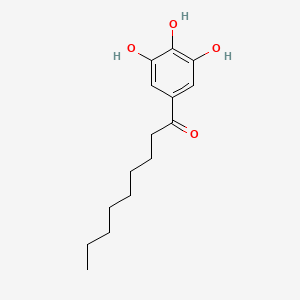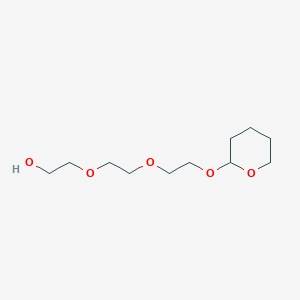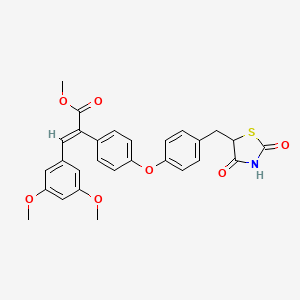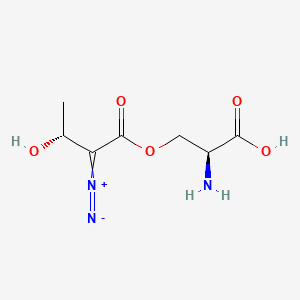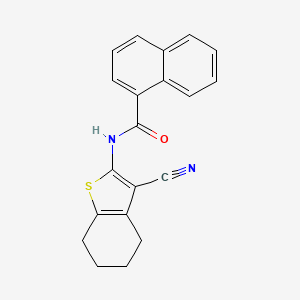
TCS JNK 5a
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of TCS JNK 5a is C20H16N2OS . The chemical name is N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide . The molecular weight is 332.42 .Chemical Reactions Analysis
TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . It exhibits selectivity against JNK1 and p38α . Also, TCS JNK 5a was inactive at EGFR, ErbB2, VegFr2, Src, Tie-2, Alk5, c-Fms, CDK-2, GSK3β, and PLK1 .Physical And Chemical Properties Analysis
TCS JNK 5a is a solid substance . It has a solubility of ≥16.6 mg/mL in DMSO, but it is insoluble in H2O and EtOH .Aplicaciones Científicas De Investigación
TCS JNK 5a (JNK Inhibitor IX) Applications in Scientific Research
Phosphorylation & Dephosphorylation: TCS JNK 5a is primarily used for controlling the biological activity of JNK through the modulation of phosphorylation and dephosphorylation processes. This is crucial in various signaling pathways within cells .
Neurodegenerative Diseases: The compound plays a significant role in research related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s by targeting the JNK pathway, which is involved in synaptic dysfunction and neuronal loss .
Pancreatic Cancer: JNK Inhibitor IX has been shown to inhibit cell growth, mobility, and migration in pancreatic cancer, causing DNA damage and G2 arrest mediated through p53 and p21 .
Lung Cancer: The inhibitor is also being studied for its efficacy in inducing lung cancer cell death, highlighting its potential as a therapeutic agent .
Anticancer Therapy: JNK signaling is a target for anticancer therapy, and highly specific JNK inhibitors like TCS JNK 5a could represent an innovative therapeutic approach for the treatment of various cancers .
Mecanismo De Acción
Target of Action
TCS JNK 5a, also known as JNK Inhibitor IX, is a selective inhibitor of c-Jun N-terminal kinases (JNK) 2 and 3 . JNKs are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, migration, aging, and apoptosis .
Mode of Action
TCS JNK 5a selectively inhibits JNK2 and JNK3 by targeting the ATP binding site . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively . This means that TCS JNK 5a has a higher affinity for JNK3 than for JNK2.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by TCS JNK 5a affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to cellular responses. By inhibiting JNK2 and JNK3, TCS JNK 5a can modulate these responses.
Result of Action
The molecular and cellular effects of TCS JNK 5a’s action are primarily related to its inhibition of JNK2 and JNK3. This can lead to changes in cellular processes controlled by the MAPK pathway, potentially affecting cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of TCS JNK 5a can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and activity.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGDQGAFSDMBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354224 | |
| Record name | JNK Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312917-14-9 | |
| Record name | JNK Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

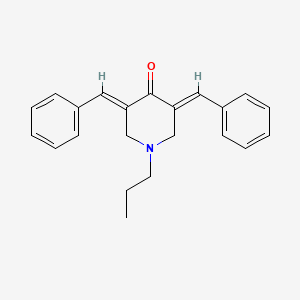
![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)
